4-Sulfophthalic acid trisodium salt

Catalog No.
S1912672
CAS No.
3325-08-4
M.F
C8H3Na3O7S
M. Wt
312.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Sulfophthalic acid trisodium salt

CAS Number

3325-08-4

Product Name

4-Sulfophthalic acid trisodium salt

IUPAC Name

trisodium;4-sulfonatophthalate

Molecular Formula

C8H3Na3O7S

Molecular Weight

312.14 g/mol

InChI

InChI=1S/C8H6O7S.3Na/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3

InChI Key

IWFDIIDATFUMQH-UHFFFAOYSA-K

SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

The exact mass of the compound 4-Sulfophthalic acid trisodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Sulfophthalic acid trisodium salt is a highly functionalized, water-soluble aromatic building block characterized by the presence of two carboxylate groups and one sulfonate group on a benzene ring. In industrial and advanced laboratory procurement, it is primarily sourced as a stable, solid-state precursor for synthesizing water-soluble metallophthalocyanines, functionalizing metal-organic frameworks (MOFs), and acting as a hydrophilic crosslinking agent in pervaporation membranes. Unlike its free-acid counterpart, which is typically supplied as a 50 wt% aqueous solution, the trisodium salt offers superior handling and processability for anhydrous synthetic routes, allowing for efficient azeotropic drying and subsequent moisture-sensitive functionalization, such as chlorosulfonation [1].

Substituting 4-sulfophthalic acid trisodium salt with generic phthalic acid or the 50 wt% aqueous 4-sulfophthalic acid fundamentally compromises processability and downstream application performance. Phthalic acid lacks the critical sulfonate moiety; macrocycles derived from it are entirely insoluble in water, rendering them useless for aqueous catalysis or biological photodynamic therapy [1]. Furthermore, attempting to use the 50 wt% aqueous free acid of 4-sulfophthalic acid in moisture-sensitive industrial syntheses—such as the production of 4-chlorosulfonylphthalic anhydride—introduces massive water loads. This causes severe hydrolysis of chlorinating agents like oxalyl chloride and requires prohibitive energy for dehydration, whereas the solid trisodium salt can be easily dried via toluene azeotrope to enable high-yield anhydrous conversions [2].

Precursor Suitability for Anhydrous Chlorosulfonation

In the industrial synthesis of azidosulfonyl tie-layer graft components, moisture control is critical. Utilizing 4-sulfophthalic acid trisodium salt as a solid precursor allows for efficient azeotropic drying in toluene, reducing water content sufficiently to permit direct chlorination. This optimized anhydrous route achieves an in-pot yield of approximately 64% for 4-chlorosulfonylphthalic anhydride [1]. In contrast, utilizing the standard 50 wt% aqueous 4-sulfophthalic acid requires extensive, energy-intensive water removal and risks severe hydrolysis of the chlorinating reagents, drastically reducing yield and process viability.

Evidence DimensionAnhydrous processability and intermediate yield
Target Compound DataTrisodium salt (solid): Enables azeotropic drying, yielding ~64% 4-chlorosulfonylphthalic anhydride
Comparator Or Baseline50 wt% aqueous free acid: Causes reagent hydrolysis; incompatible with direct chlorination
Quantified DifferenceEnables a 64% yield in moisture-sensitive steps where the aqueous baseline fails completely.
ConditionsToluene slurry, azeotropic distillation at 109 °C, followed by chlorination.

Procuring the solid trisodium salt is mandatory for scaling moisture-sensitive functionalizations without incurring prohibitive drying costs or reagent loss.

Induction of Aqueous Solubility in Phthalocyanine Complexes

The synthesis of photosensitizers for biological applications requires the final macrocycle to be water-soluble to prevent aggregation and enable singlet oxygen generation. When 4-sulfophthalic acid trisodium salt is used as the primary precursor in template condensation, it yields tetrasulfonated metallophthalocyanines (e.g., ZnPcS4) that exhibit high aqueous solubility [1]. In direct contrast, macrocycles synthesized from generic phthalic acid or phthalic anhydride are highly hydrophobic and virtually insoluble in water, rendering them entirely ineffective for intravenous photodynamic therapy (PDT) or aqueous homogeneous catalysis [2].

Evidence DimensionAqueous solubility of downstream macrocycle
Target Compound DataTetrasulfonated phthalocyanines (from trisodium salt): Highly water-soluble, non-aggregating in dilute aqueous media
Comparator Or BaselineUnsubstituted phthalocyanines (from phthalic acid): Insoluble in water
Quantified DifferenceShifts the downstream product from a completely insoluble pigment to a biologically applicable, water-soluble therapeutic agent.
ConditionsAqueous media at physiological pH for photodynamic therapy evaluation.

Buyers targeting biological or aqueous catalytic applications must select the sulfonated precursor to ensure the final macrocycle can be dissolved and delivered effectively.

Enhancement of Water Flux in Pervaporation Membranes

In the fabrication of chitosan and poly(vinyl alcohol) composite membranes for pervaporation desalination, the choice of crosslinker dictates the membrane's hydrophilicity and transport efficiency. Utilizing 4-sulfophthalic acid as a crosslinker introduces fixed sulfonic acid carrier sites that increase local water concentration and mobility. Molecular dynamic simulations and empirical tests demonstrate that these sulfonated membranes achieve significantly higher water flux (e.g., up to 46.3 L/m2·h in specific ultrathin setups) compared to membranes crosslinked with standard non-sulfonated agents like glutaraldehyde, which restrict polymer chain mobility without providing facilitated transport sites [1]. The presence of the -SO3- group is the direct driver of this enhanced permeability [2].

Evidence DimensionPervaporation water flux
Target Compound DataSulfophthalic acid-crosslinked membrane: Provides fixed carrier sites, drastically increasing water mobility and flux
Comparator Or BaselineGlutaraldehyde-crosslinked baseline: Restricts mobility, yielding lower baseline flux
Quantified DifferenceSulfonated crosslinking enables high-throughput fluxes (up to ~46 L/m2·h) by actively facilitating water transport.
ConditionsChitosan/PVA pervaporation membranes operating on aqueous feed solutions.

Membrane engineers should procure this sulfonated crosslinker to maximize desalination throughput without compromising the structural integrity of the polymer matrix.

Synthesis of Water-Soluble Photosensitizers for Photodynamic Therapy

Because it imparts four highly hydrophilic sulfonate groups to the resulting macrocycle, 4-sulfophthalic acid trisodium salt is the preferred precursor for synthesizing tetrasulfonated zinc or aluminum phthalocyanines. These water-soluble complexes are critical for intravenous administration and singlet oxygen generation in targeted cancer therapies [1].

Hydrophilic Crosslinking in High-Flux Pervaporation Membranes

In membrane engineering, this compound is utilized to crosslink chitosan or PVA matrices. The integrated sulfonate groups act as fixed facilitated transport sites, drawing water molecules through the membrane and significantly increasing the permeation flux during industrial desalination and solvent dehydration processes [2].

Anhydrous Production of Polyolefin Tie-Layer Grafts

As a stable, solid-state salt, this compound is ideal for azeotropic drying and subsequent anhydrous chlorosulfonation. It serves as the primary starting material for manufacturing 4-chlorosulfonylphthalic anhydride, which is subsequently converted into azidosulfonyl tie-layer grafts used to improve adhesion in advanced polyolefin materials [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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